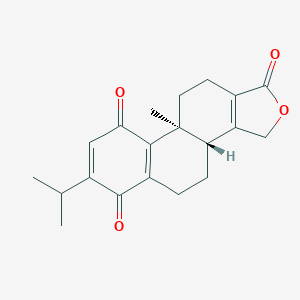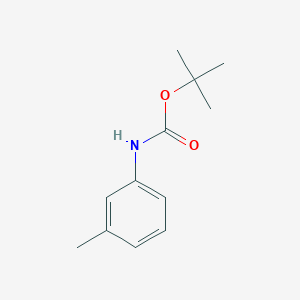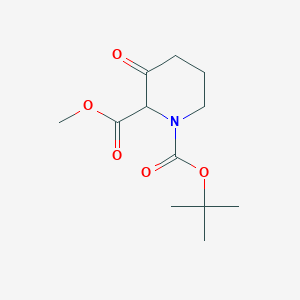
2-(2-(Piperazin-1-yl)ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Piperazin-1-yl)ethoxy)acetic acid: is a chemical compound that features a piperazine ring attached to an ethoxyacetic acid moiety. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is often studied for its potential biological activities and its role as an intermediate in the synthesis of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid typically involves the reaction of piperazine with ethoxyacetic acid or its derivatives. One common method includes the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase transfer catalysts may be employed to improve the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Piperazin-1-yl)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is used as an intermediate in the synthesis of various compounds. It serves as a building block for the preparation of more complex molecules.
Biology
The compound is studied for its potential biological activities, including its role as a ligand for certain receptors. It may exhibit pharmacological properties that make it useful in drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the development of antihistamines, antipsychotics, and other medications .
Industry
Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its versatility makes it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing biological pathways. The exact mechanism depends on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with higher affinity for histamine H1 receptors.
Hydroxyzine: A first-generation antihistamine that is metabolized to cetirizine.
Uniqueness
2-(2-(Piperazin-1-yl)ethoxy)acetic acid is unique due to its specific structure, which allows for diverse chemical modifications. Its versatility in synthesis and potential biological activities make it a valuable compound in research and industry .
Propiedades
Número CAS |
197969-01-0 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-(2-piperazin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12) |
Clave InChI |
TWFOPCLHVOVQAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)O |
SMILES canónico |
C1CN(CCN1)CCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















